REACTION_CXSMILES
|
O([C:8]([NH:10][C:11]1[S:15][N:14]=[N:13][CH:12]=1)=[O:9])C1C=CC=CC=1.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1>CC(C)=O>[N:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[NH:16][C:8]([NH:10][C:11]1[S:15][N:14]=[N:13][CH:12]=1)=[O:9]
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Name
|
|
Quantity
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16.5 g
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Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C(=O)NC1=CN=NS1
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Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mass is then refluxed for 3 hours
|
Duration
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3 h
|
Type
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CUSTOM
|
Details
|
are removed by suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
They are then recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)NC(=O)NC1=CN=NS1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |